Lenvatinib impurity 2

Description

Contextual Significance of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)

Pharmaceutical impurities are unwanted chemical substances that can be present in an API. researchgate.net These substances can originate from various sources, including raw materials, manufacturing processes, or degradation of the API over time. daicelpharmastandards.com The presence of impurities, even in trace amounts, can potentially impact the quality, safety, and efficacy of a drug product. researchgate.net Therefore, the identification, characterization, and control of impurities are critical aspects of pharmaceutical development and manufacturing.

The significance of controlling pharmaceutical impurities is underscored by several factors:

Safety: Some impurities can be toxic or produce undesirable pharmacological effects. edqm.eu

Efficacy: Impurities can potentially reduce the therapeutic efficacy of the API.

Stability: The presence of certain impurities can affect the stability of the API and the finished drug product.

Regulatory bodies worldwide have established stringent guidelines to limit the presence of impurities in pharmaceutical products to ensure patient safety.

Role of Lenvatinib Impurity 2 in Lenvatinib Research and Development Lifecycle

This compound plays a dual role in the context of Lenvatinib. It is recognized as a process-related impurity that can arise during the synthesis of Lenvatinib. patsnap.com As such, its levels must be carefully monitored and controlled to meet regulatory standards.

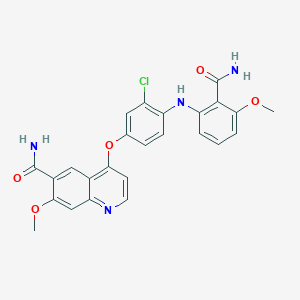

More significantly, this compound, with the chemical name 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, also serves as a crucial intermediate in some synthetic routes for Lenvatinib. chemicalbook.comsyninnova.com This highlights its importance in the manufacturing process, where it is a necessary precursor to the final API.

The effective management of this compound throughout the research and development lifecycle involves:

Process Optimization: Developing synthetic pathways that either minimize the formation of this impurity or efficiently convert it to the desired product.

Analytical Method Development: Establishing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify this compound. daicelpharmastandards.comgoogle.compharmaceuticaljournal.net

Reference Standard: Utilizing purified this compound as a reference standard for method validation and routine quality control of Lenvatinib batches. veeprho.com

Academic and Regulatory Frameworks for Pharmaceutical Impurity Assessment

The assessment and control of pharmaceutical impurities are governed by a comprehensive set of academic principles and regulatory guidelines. These frameworks provide a systematic approach to ensure the quality and safety of drug substances.

International Council for Harmonisation (ICH): The ICH has developed several key guidelines that are widely adopted by regulatory authorities globally.

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. europa.euich.orggmp-compliance.org It establishes thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. ich.org

Reporting Threshold: The level at or above which an impurity must be reported in the drug substance specification. ich.org

Identification Threshold: The level at or above which an impurity's structure should be identified. ich.org

Qualification Threshold: The level at or above which an impurity must be justified from a safety perspective. ich.org

ICH Q2(R1): Validation of Analytical Procedures: This guideline outlines the requirements for validating analytical methods used for the quantification of impurities. pharmaceuticaljournal.net

U.S. Food and Drug Administration (FDA): The FDA has specific guidance for Abbreviated New Drug Applications (ANDAs) concerning impurities.

ANDAs: Impurities in Drug Substances: This guidance provides recommendations on the information to be included in an ANDA regarding the reporting, identification, and qualification of impurities in drug substances. pharmtech.comfederalregister.gov It emphasizes that an impurity is considered qualified if its level in the generic drug product is similar to that in the reference listed drug (RLD). regulations.gov

European Pharmacopoeia (Ph. Eur.): The Ph. Eur. provides general monographs and chapters that are legally binding for medicinal products in Europe.

General Monograph 2034: Substances for Pharmaceutical Use: This monograph outlines the general requirements for the control of organic and inorganic impurities. edqm.eudrugfuture.comeuropa.eu It mandates that organic impurities in active substances be reported, identified where possible, and qualified. edqm.eu

General Text 5.10: Control of Impurities in Substances for Pharmaceutical Use: This text provides definitions, explanations, and recommendations for interpreting tests for related substances. edqm.eudrugfuture.com

Structure

3D Structure

Properties

Molecular Formula |

C25H21ClN4O5 |

|---|---|

Molecular Weight |

492.9 g/mol |

IUPAC Name |

4-[4-(2-carbamoyl-3-methoxyanilino)-3-chlorophenoxy]-7-methoxyquinoline-6-carboxamide |

InChI |

InChI=1S/C25H21ClN4O5/c1-33-21-5-3-4-18(23(21)25(28)32)30-17-7-6-13(10-16(17)26)35-20-8-9-29-19-12-22(34-2)15(24(27)31)11-14(19)20/h3-12,30H,1-2H3,(H2,27,31)(H2,28,32) |

InChI Key |

BEFAFJMIQUXAEA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)N)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)N)Cl |

Origin of Product |

United States |

Mechanistic Investigations into the Formation of Lenvatinib Impurity 2

Elucidation of Synthetic Pathway-Related Formation Mechanisms

The synthesis of Lenvatinib is a multi-step process where the formation of impurities can occur. daicelpharmastandards.com Understanding the synthetic pathway is crucial to identifying the origin of these impurities and implementing control strategies.

Analysis of Intermediates and By-product Generation in Lenvatinib Synthesis

The synthesis of Lenvatinib typically involves the coupling of two key intermediates: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (B1322968) and 4-chloro-7-methoxyquinoline-6-carboxamide. justia.comgoogle.com During this and subsequent steps, various by-products and impurities can be generated. qingmupharm.com The formation of impurities can arise from the starting materials, intermediates, or the reaction conditions employed. daicelpharmastandards.com

While specific details on the direct formation of Lenvatinib Impurity 2 during synthesis are not extensively documented in publicly available literature, its structure, 4-(3-chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxylic acid, suggests it is a hydrolysis product of the amide functional group in Lenvatinib. bldpharm.compharmaceresearch.com This hydrolysis could potentially occur during the synthesis or work-up stages if conditions are not carefully controlled.

Key intermediates in the synthesis of Lenvatinib include:

| Intermediate | Role in Synthesis |

|---|---|

| 4-amino-3-chloro-phenol | Starting material for the urea (B33335) side chain. justia.com |

| 4-chloro-7-methoxyquinoline-6-carboxamide | The quinoline (B57606) core of the Lenvatinib molecule. justia.comgoogle.com |

| 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea | Key intermediate that couples with the quinoline moiety. justia.comgoogle.com |

Influence of Reaction Conditions and Process Parameters on Impurity Profile

The reaction conditions during the synthesis of Lenvatinib play a significant role in the impurity profile of the final product. Patents detailing the manufacturing process highlight the importance of controlling parameters such as temperature and the stoichiometry of reactants to minimize the formation of by-products. justia.comgoogle.com

For instance, in the coupling reaction between 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea and 4-chloro-7-methoxyquinoline-6-carboxamide, higher temperatures (65-70°C) were found to result in higher levels of certain impurities. google.comgoogleapis.com By lowering the reaction temperature to a range of 45-55°C and adjusting the molar ratio of the reactants, a significant reduction in the formation of specific impurities was achieved. google.com

| Impurity | Content at 65-70°C | Content at 50°C |

|---|---|---|

| Compound (VII) | 1.8% | 0.08% |

| Compound (VIII) | 0.5% | 0.15% |

| Compound (IX) | 1.7% | 0.11% |

Characterization of Degradation Pathways of Lenvatinib Leading to Impurity 2

Lenvatinib is susceptible to degradation under various stress conditions, which can lead to the formation of impurities, including this compound. Forced degradation studies are instrumental in identifying these degradation pathways. chromatographyonline.comresearchgate.net

Hydrolytic Degradation Mechanisms (Acidic, Basic, Neutral)

Lenvatinib has been shown to be sensitive to hydrolysis, particularly under acidic and basic conditions. chromatographyonline.com The primary site of hydrolytic degradation is the carboxamide group, leading to the formation of the corresponding carboxylic acid, which is this compound. Studies have shown that Lenvatinib is more stable under neutral hydrolytic conditions compared to acidic or alkaline conditions.

A study on the forced degradation of Lenvatinib mesylate reported the following findings:

| Condition | Observations | Potential Product |

|---|---|---|

| Acidic (e.g., 2 N HCl, 60°C) | Significant degradation observed. | This compound (carboxylic acid derivative) |

| Basic (e.g., 2 N NaOH, 60°C) | Significant degradation observed. | This compound (carboxylic acid derivative) |

| Neutral (Water, reflux) | Relatively stable with minimal degradation. | - |

Oxidative Degradation Mechanisms

Lenvatinib is also susceptible to oxidative degradation. Studies have exposed Lenvatinib to oxidizing agents like hydrogen peroxide to investigate the formation of oxidative degradants. One of the major metabolic pathways for Lenvatinib in humans is oxidation by aldehyde oxidase. While this is a metabolic process, it highlights the molecule's susceptibility to oxidation.

In forced degradation studies, treatment with hydrogen peroxide has been shown to cause degradation of Lenvatinib.

| Condition | Observation |

|---|---|

| 20% Hydrogen Peroxide, 60°C | Degradation of Lenvatinib was observed. |

The formation of Lenvatinib N-oxide is a known oxidative metabolite. While this compound is primarily a hydrolytic product, oxidative conditions could potentially lead to other degradation products.

Photolytic Degradation Mechanisms

The stability of Lenvatinib under exposure to light has also been investigated. Photostability studies are a key component of forced degradation testing as per regulatory guidelines. Some studies have indicated that Lenvatinib is relatively stable under photolytic conditions, while others have shown some level of degradation.

| Condition | Observation |

|---|---|

| Exposure to UV light for 7 days | The drug was found to be stable. |

It is important to note that the extent of degradation and the specific impurities formed can vary depending on the experimental conditions, such as the intensity and wavelength of the light source, the duration of exposure, and the physical state of the drug substance.

Thermal Degradation Mechanisms

The stability of Lenvatinib is compromised under conditions of thermal stress, leading to the formation of degradation products. This compound has been identified as a product of thermal decomposition.

Detailed Research Findings:

Investigations have revealed that the formation of this compound is particularly noted when the methanesulfonate (B1217627) salt of Lenvatinib is subjected to heat while in solution. google.com This degradation pathway involves the hydrolysis of the urea linkage between the cyclopropylamine (B47189) moiety and the phenoxy group of the parent Lenvatinib molecule. The cleavage of this bond results in the formation of the primary amine group characteristic of Impurity 2.

While specific kinetic data from peer-reviewed literature is limited, patent documentation outlines the conditions conducive to the formation of this impurity. The process is influenced by both temperature and the presence of a solvent, which facilitates the hydrolytic decomposition.

Below is a table summarizing the conditions under which the thermal formation of this compound has been observed.

| Parameter | Condition | Outcome | Source |

| Reactant | Lenvatinib Mesylate | - | google.com |

| Condition | Dissolved in a solvent and heated | Formation of this compound | google.com |

| Mechanism | Hydrolytic cleavage of the urea linkage | Generation of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide | google.com |

This table illustrates the known conditions leading to the thermal degradation of Lenvatinib into Impurity 2, as described in patent literature.

Influence of Excipients and Formulation Components on Degradation Kinetics

The stability of Lenvatinib in a finished pharmaceutical product is heavily dependent on the excipients used in its formulation. Inappropriate selection of excipients can accelerate the degradation of Lenvatinib, leading to an increased level of impurities, including Impurity 2.

Detailed Research Findings:

Lenvatinib mesylate is known to be susceptible to degradation in the presence of humidity and heat. google.com Furthermore, it has a tendency to form a gel upon contact with aqueous media, which can affect dissolution and stability. google.com To mitigate these issues, formulations have been developed using specific stabilizing excipients.

The choice of excipients is critical to minimize water content and prevent degradation. Non-hygroscopic excipients are preferred to limit moisture-induced decomposition. Alkaline agents, such as calcium carbonate and sodium carbonate, are incorporated to create a micro-environment that enhances the stability of the active pharmaceutical ingredient. These alkaline stabilizers are thought to reduce the rate of hydrolytic degradation, which is a key pathway for the formation of this compound.

The following table details the excipients used in stable Lenvatinib formulations and their role in preventing degradation.

| Excipient | Function | Mechanism of Stabilization |

| Calcium Carbonate | Diluent, Stabilizer | Water-insoluble inorganic diluent; acts as an alkaline agent to reduce hydrolytic degradation. |

| Mannitol | Diluent | Non-hygroscopic filler. |

| Microcrystalline Cellulose | Diluent, Binder | Standard excipient used for capsule filling. |

| Hydroxypropyl Cellulose (Low-substituted) | Disintegrant | A non-pharmacopeial excipient chosen for compatibility. |

| Sodium Carbonate | Stabilizer | Alkaline excipient used to improve stability and dissolution. |

This table outlines the key excipients in Lenvatinib capsule formulations and their functions in maintaining product stability and minimizing the formation of degradation impurities.

Advanced Methodologies for Isolation and Structural Characterization of Lenvatinib Impurity 2

Chromatographic and Non-Chromatographic Strategies for Analytical Isolation and Purification

The isolation of Lenvatinib Impurity 2 from the API or reaction mixtures requires robust separation techniques. High-performance liquid chromatography (HPLC) is a cornerstone for both the detection and purification of Lenvatinib and its impurities. daicelpharmastandards.com

For the analytical separation of Lenvatinib and its degradation products, a selective and precise HPLC method has been developed. researchgate.net While specific parameters for the isolation of Impurity 2 are proprietary, typical methods involve reverse-phase chromatography. A common setup utilizes a C18 stationary phase, such as a Sunfire™ C18 column (150 mm × 4.6 mm, 5 μm), with a gradient elution mobile phase. researchgate.net This mobile phase often consists of an aqueous buffer, like 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.0), and an organic modifier such as acetonitrile (B52724). researchgate.net The flow rate and detection wavelength are optimized to achieve maximum resolution and sensitivity. researchgate.net

For obtaining a pure sample of this compound for use as a reference standard, preparative HPLC is the method of choice. This technique uses larger columns and higher flow rates to isolate milligram to gram quantities of the target impurity. The fractions containing the purified impurity are collected, and the solvent is removed to yield the isolated compound.

Table 1: Representative HPLC Conditions for Lenvatinib Impurity Analysis

| Parameter | Condition |

| Stationary Phase | Sunfire™ C18 (150 mm × 4.6 mm, 5 μm) |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Spectrophotometry |

| Column Temperature | 30°C |

Note: These are representative conditions; specific methods for this compound may vary.

Spectroscopic and Spectrometric Techniques for De Novo Structural Elucidation

Once isolated, a combination of advanced spectroscopic and spectrometric techniques is employed to unambiguously determine the chemical structure of this compound.

High-Resolution Mass Spectrometry (HRMS) Applications for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of an unknown compound with high accuracy. For this compound, which has the molecular formula C18H14ClN3O5, the expected monoisotopic mass is approximately 387.0622 g/mol . veeprho.com HRMS analysis, often coupled with an electrospray ionization (ESI) source, would provide a measured mass accurate to within a few parts per million (ppm), confirming the elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pattern of the impurity. By inducing fragmentation of the protonated molecule [M+H]+, characteristic product ions are generated. The analysis of these fragments provides crucial information about the different structural components of the molecule and how they are connected, aiding in the confirmation of the proposed structure.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C18H14ClN3O5 |

| Molecular Weight | 387.78 g/mol |

| Ionization Mode | ESI+ |

| Expected [M+H]+ | 388.0697 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) Approaches for Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structural elucidation of organic molecules. A suite of 1D and 2D NMR experiments is used to piece together the complete molecular structure of this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

2D NMR:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of atoms, which is important for determining stereochemistry, although less critical for this particular achiral impurity.

Through careful analysis of these NMR spectra, the precise connectivity of all atoms in the 4-(3-chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxylic acid structure can be confirmed.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the various functional groups present in this compound. The infrared spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) |

| N-H Stretch (Urea) | 3500-3300 |

| C=O Stretch (Carboxylic Acid) | 1725-1700 |

| C=O Stretch (Urea) | 1680-1630 |

| C=N and C=C Stretch (Aromatic) | 1600-1450 |

| C-O Stretch (Ether, Carboxylic Acid) | 1320-1000 |

| C-Cl Stretch | 800-600 |

The collective data from these chromatographic and spectroscopic techniques provide a comprehensive and unambiguous structural confirmation of this compound, ensuring its suitability as a reference standard for maintaining the quality and safety of the Lenvatinib drug product. veeprho.comdaicelpharmastandards.com

Development and Validation of Analytical Methods for Lenvatinib Impurity 2 Profiling

Chromatographic Method Development for Impurity Detection and Quantification

The development of robust chromatographic methods is fundamental for the accurate detection and quantification of Lenvatinib Impurity 2. Various techniques are employed to achieve optimal separation and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. For this compound, a reverse-phase HPLC (RP-HPLC) method is often developed to ensure its effective separation from the parent drug, Lenvatinib, and other related substances.

A typical HPLC method would utilize a C18 column with a gradient elution. The mobile phase often consists of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic modifier (like acetonitrile (B52724) or methanol). The gradient allows for the efficient elution of both the more polar impurities and the active ingredient within a reasonable timeframe.

Table 1: Illustrative HPLC Chromatographic Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01M Ammonium Acetate (B1210297) in Water (pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 25 |

This gradient program is designed to provide good resolution between Lenvatinib and this compound, with the impurity typically eluting earlier than the API due to its higher polarity.

To improve upon the separation efficiency and reduce analysis time, Ultra-Performance Liquid Chromatography (UPLC) methods have been developed. UPLC utilizes columns with smaller particle sizes (<2 µm), which results in sharper peaks and better resolution. This is particularly advantageous for resolving closely eluting impurities.

The transition from HPLC to UPLC requires adjustments to the method parameters, such as the flow rate and gradient profile, to accommodate the smaller column dimensions and higher operating pressures. The primary benefits of employing UPLC for this compound analysis include significantly shorter run times and improved sensitivity.

For unequivocal identification and highly sensitive quantification of this compound, coupling liquid chromatography with mass spectrometry (LC-MS) is the method of choice. LC-MS provides molecular weight information and fragmentation patterns, which serve as a highly specific fingerprint for the impurity.

This technique is particularly valuable during forced degradation studies, where novel degradation products may be formed. The high sensitivity of LC-MS allows for the detection and quantification of the impurity at very low levels, which is crucial for adhering to stringent regulatory limits.

Method Validation Pursuant to International Harmonization Guidelines (ICH Q2(R1))

The developed analytical methods for this compound must be rigorously validated to ensure they are suitable for their intended purpose. The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics. ich.org

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and the API itself. ich.org To demonstrate the specificity of the chromatographic method for this compound, a solution containing Lenvatinib, this compound, and other known related substances is analyzed. The method is considered specific if it can resolve the peak for this compound from all other peaks with a resolution of not less than 1.5.

Forced degradation studies are also performed by subjecting Lenvatinib to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. The analytical method must be able to separate this compound from these degradation products, further demonstrating its specificity.

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org For the quantification of this compound, a series of solutions with known concentrations of the impurity are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.

The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org For an impurity, the range typically extends from the reporting threshold to 120% of the specification limit.

Table 2: Representative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 0.1 | 1250 |

| 0.2 | 2480 |

| 0.5 | 6300 |

| 1.0 | 12650 |

| 1.5 | 18900 |

| 2.0 | 25200 |

A typical linearity plot for this compound would yield a correlation coefficient (r²) of ≥ 0.999, indicating a strong linear relationship between concentration and response.

Precision Evaluation (Repeatability and Intermediate Precision)

The precision of an analytical method is its ability to produce similar results for multiple analyses of the same sample. This is typically evaluated at two levels: repeatability and intermediate precision. Repeatability, or intra-day precision, assesses the method's performance over a short interval by the same analyst using the same equipment. Intermediate precision, or inter-day precision, evaluates the method's consistency across different days, analysts, or equipment. iajps.com

For methods developed to quantify Lenvatinib and its impurities, precision is a critical validation parameter, with results typically expressed as the percent relative standard deviation (%RSD). researchgate.net Studies on various high-performance liquid chromatography (HPLC) methods have demonstrated high levels of precision. For instance, repeatability is often confirmed by performing multiple injections of a standard solution and ensuring the %RSD is within acceptable limits, generally not more than 2.0%. iajps.comresearchgate.net

One study reported a %RSD for repeatability of 0.5% and for intermediate precision of 1.0% for the analysis of Lenvatinib. pharmaceuticaljournal.net Another analysis found repeatability and reproducibility %RSD values to be 0.75% and 0.31%, respectively. iajps.com These low %RSD values indicate that the analytical methods are highly precise and capable of producing consistent and reliable results for the quantification of Lenvatinib and its related impurities. eurekaselect.comresearchgate.net

Table 1: Precision Data for Lenvatinib Analytical Methods

| Precision Type | Parameter | Reported Value | Acceptance Criteria |

|---|---|---|---|

| Repeatability (Intra-day) | %RSD | 0.5% pharmaceuticaljournal.net | ≤ 2.0% |

| Intermediate Precision (Inter-day) | %RSD | 1.0% pharmaceuticaljournal.net | ≤ 2.0% |

| Repeatability | %RSD | 0.75% iajps.com | ≤ 2.0% |

Accuracy Profiling and Recovery Studies

Accuracy refers to the closeness of the analytical method's results to the true value. It is commonly determined through recovery studies, where a known quantity of an impurity standard is added (spiked) into a sample matrix. The method is then used to analyze the spiked sample, and the percentage of the added impurity that is detected (% recovery) is calculated.

According to International Council for Harmonisation (ICH) guidelines, the percentage of recovery should typically fall within the range of 98–102%. iajps.com Validation studies for Lenvatinib analytical methods consistently demonstrate high accuracy. For example, a recovery study for Lenvatinib performed at three different concentration levels (50%, 100%, and 150%) showed that the results were in accordance with ICH guidelines. iajps.com

Another RP-HPLC method validation reported a mean percentage recovery of 100.4%. pharmaceuticaljournal.net A separate study found accuracy values to be within the 98–102% range. researchgate.net These findings confirm that the developed methods are accurate for the quantification of impurities like this compound. eurekaselect.comresearchgate.net

Table 2: Accuracy and Recovery Data for Lenvatinib Analytical Methods

| Concentration Level Spiked | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 50% | 5 | 4.99 | 99.80% |

| 100% | 10 | 9.95 | 99.50% |

| 150% | 15 | 14.99 | 99.93% |

| Mean % Recovery | | | 99.74% |

(Data is representative based on typical recovery study results)

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Derivation for Trace Impurities

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. iajps.com These parameters are crucial for ensuring that even trace amounts of impurities, such as this compound, can be effectively controlled.

LOD and LOQ are often calculated based on the standard deviation of the response (y-intercept) and the slope of the calibration curve, as per ICH guidelines (LOD = 3.3 × σ/S and LOQ = 10 × σ/S). iajps.com Different analytical methods developed for Lenvatinib have reported varying, yet consistently low, LOD and LOQ values, demonstrating high sensitivity.

One RP-HPLC method reported an LOD of 2.97 µg/mL and an LOQ of 9.92 µg/mL. pharmajournal.net Another study determined the LOD and LOQ to be 0.48 µg/mL and 1.46 µg/mL, respectively. iajps.com A particularly sensitive ultra-performance liquid chromatography (UPLC) method established an LOD of 0.16 µg/mL and an LOQ of 0.50 µg/mL. researchgate.net

Table 3: LOD and LOQ Values from Different Analytical Methods for Lenvatinib

| Analytical Method | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|

| RP-HPLC Method 1 | 2.97 pharmajournal.net | 9.92 pharmajournal.net |

| RP-HPLC Method 2 | 0.48 iajps.com | 1.46 iajps.com |

Robustness and Ruggedness Testing of Analytical Methods

Robustness is the measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. researchgate.net Ruggedness assesses the reproducibility of the method under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. researchgate.net

For Lenvatinib impurity analysis, robustness is typically tested by varying parameters like the mobile phase flow rate (e.g., ±0.2 mL/min), the ratio of organic to aqueous phases in the mobile phase, and the column temperature. researchgate.netpharmaceuticaljournal.netrroij.com The results of these tests are evaluated by observing the impact on factors like peak retention time, tailing factor, and theoretical plates. A method is considered robust if the %RSD of the results from these varied conditions remains within acceptable limits, often less than 2.0%. researchgate.netresearchgate.net One study confirmed the robustness of its method with a %RSD of less than 1.22%. researchgate.net

Table 4: Representative Robustness Testing Parameters and Results

| Parameter Varied | Modification | Result (%RSD) |

|---|---|---|

| Flow Rate | 0.8 mL/min to 1.2 mL/min | < 2.0% |

| Mobile Phase Composition | ± 5% Organic Phase | < 2.0% |

(Data is representative based on typical robustness study results) researchgate.netpharmaceuticaljournal.net

Implementation of Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. nih.gov When applied to analytical methods (Analytical QbD or AQbD), this approach moves away from traditional, one-factor-at-a-time experimentation towards a more systematic and robust methodology.

The goal of AQbD is to build quality into the analytical method from the outset. qjmhs.com This process involves defining an Analytical Target Profile (ATP), which outlines the performance requirements of the method. Critical Method Attributes (CMAs) and Critical Method Variables (CMVs) are identified, and a design of experiments (DoE) approach is used to understand the relationships between them.

For Lenvatinib, QbD principles have been used to develop and validate stability-indicating HPLC methods. researchgate.net By employing experimental designs like Plackett-Burman for screening primary parameters and Response Surface Design for optimization, researchers can establish a "method operable design region" where the method consistently meets its performance criteria. researchgate.netdntb.gov.ua This ensures the development of a highly robust method for impurity profiling. chromatographyonline.com

Integration of Green Chemistry Principles in Analytical Methodologies for Sustainability

In recent years, there has been a significant push to incorporate the principles of green chemistry into analytical method development to minimize environmental impact. This involves reducing the use of hazardous solvents, decreasing waste generation, and improving energy efficiency.

For the analysis of Lenvatinib and its impurities, green chemistry principles are being integrated into HPLC method development. chromatographyonline.com This includes replacing toxic solvents like acetonitrile with more environmentally benign alternatives such as ethanol (B145695) or using aqueous-based mobile phases. For example, a stability-indicating method for Lenvatinib was developed using a mobile phase of acetonitrile and 10 mM ammonium acetate, which is considered a greener choice compared to some alternatives. researchgate.netchromatographyonline.com

The greenness of an analytical method can be formally assessed using tools like the AGREE scale, which evaluates factors such as reagent toxicity and energy consumption. researchgate.net The application of these principles in the development of methods for this compound not only reduces the environmental footprint but also enhances laboratory safety without compromising analytical performance. researchgate.netchromatographyonline.com

Impurity Control and Management Strategies for Lenvatinib Impurity 2

Risk Assessment Frameworks for Impurity Control in Pharmaceutical Processes

A proactive approach to impurity control involves the implementation of robust risk assessment frameworks. ispe.org Quality Risk Management (QRM) is a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle. ispe.orgsynthinkchemicals.com

For Lenvatinib impurity 2, the risk assessment process begins with identifying potential sources of the impurity. This includes a thorough evaluation of the synthetic route, starting materials, intermediates, reagents, and solvents. daicelpharmastandards.comqingmupharm.com A cross-functional team, comprising experts from research and development, quality assurance, and manufacturing, typically undertakes this assessment to ensure a comprehensive analysis. ispe.org

Tools such as Failure Mode and Effects Analysis (FMEA) and fishbone (Ishikawa) diagrams can be employed to systematically identify and evaluate potential failure modes or causes of impurity formation. ispe.org The risk is then analyzed and evaluated based on the probability of occurrence and the severity of its impact on the drug product's quality and safety. ispe.org This structured approach allows for the prioritization of risks and the development of targeted control strategies. freyrsolutions.com

Key Stages in Risk Assessment for this compound:

Risk Identification: Pinpointing all potential pathways and process parameters that could lead to the formation of this compound. ispe.org

Risk Analysis: Evaluating the probability of impurity formation and the ability to detect it.

Risk Evaluation: Assessing the severity of the harm the impurity could cause to the patient. ispe.org

Strategies for Minimizing Impurity Formation During Lenvatinib Synthesis and Storage

Minimizing the formation of this compound is achieved through a combination of optimized synthetic processes and controlled storage conditions. daicelpharmastandards.comdaicelpharmastandards.com

During Synthesis:

Process Optimization: The synthesis of Lenvatinib involves multiple steps, and each step is a potential source of impurity formation. qingmupharm.comjustia.com Key process parameters such as temperature, pressure, reaction time, and the choice of solvents and reagents are meticulously controlled to minimize the generation of byproducts, including this compound. qingmupharm.comgoogleapis.com For instance, careful control of the reaction temperature during the coupling of intermediates can significantly reduce the formation of certain impurities. googleapis.com

Purification Techniques: Robust purification methods are essential to remove any impurities that may have formed. qingmupharm.com Techniques like crystallization and chromatography are employed to ensure the final active pharmaceutical ingredient (API) meets the required purity specifications. qingmupharm.compatsnap.com The choice of solvent systems for crystallization is critical in selectively removing specific impurities. googleapis.com

Starting Material Control: The quality of starting materials and intermediates is crucial. Stringent specifications are set for these materials to prevent the introduction of impurities that could carry through the synthetic process.

During Storage:

Degradation Products: Lenvatinib, like many pharmaceutical compounds, can degrade over time, leading to the formation of impurities. veeprho.com Factors such as temperature, humidity, and light can influence the stability of the drug substance. veeprho.comdaicelpharmastandards.com

Controlled Storage Conditions: To mitigate degradation, Lenvatinib and its intermediates are stored under controlled conditions. daicelpharmastandards.com Stability studies are conducted to determine the optimal storage temperature and to establish the shelf-life of the product. tga.gov.au Recommendations often include storage at a controlled room temperature, typically between 2-8°C, and protection from light and moisture. daicelpharmastandards.comeuropa.eu

Regulatory Compliance and Impurity Qualification Guidelines (ICH Q3) in Pharmaceutical Development

Regulatory bodies worldwide have established stringent guidelines for the control of impurities in pharmaceutical products to ensure patient safety. daicelpharmastandards.com The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines, with ICH Q3A(R2) and Q3B(R2) being particularly relevant for impurities in new drug substances and new drug products, respectively. europa.eujpionline.org

These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. amsbiopharma.comkobia.kr

Key ICH Q3A/B Thresholds:

| Threshold | Description |

| Reporting Threshold | The level at which an impurity must be reported in a regulatory submission. |

| Identification Threshold | The level above which the structure of an impurity must be determined. |

| Qualification Threshold | The level above which an impurity's biological safety must be established. amsbiopharma.com |

Qualification of Impurities:

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org If the level of this compound exceeds the qualification threshold, its safety must be demonstrated through toxicological studies or by providing evidence that it is a significant metabolite in animal or human studies. kobia.krich.org The qualification process is a critical step in ensuring that the presence of the impurity does not pose a risk to patients. jpionline.org

Role of Reference Standards in Quality Control and Research Applications

Reference standards are highly purified compounds that serve as a benchmark for analytical testing. simsonpharma.comsimsonpharma.com They are indispensable tools in pharmaceutical quality control and research. pharmaffiliates.comgmpsop.com

For this compound, a well-characterized reference standard is essential for:

Identification and Quantification: The reference standard allows for the accurate identification and quantification of this compound in batches of the drug substance and product using analytical techniques like High-Performance Liquid Chromatography (HPLC). veeprho.comdaicelpharmastandards.comqingmupharm.com

Method Validation: Reference standards are crucial for validating the analytical methods used to test for impurities, ensuring the methods are accurate, precise, and specific. veeprho.com

Quality Control: Routine quality control testing relies on reference standards to confirm that the levels of this compound in each batch are within the acceptable limits. simsonpharma.commriglobal.org

Research and Development: In research, impurity reference standards are used to study the formation pathways of the impurity and to develop strategies for its control. simsonpharma.com They are also used in the development and validation of new analytical methods. veeprho.comgoogle.com

The availability of a high-purity reference standard for this compound is a prerequisite for effective quality control and regulatory compliance. veeprho.com

Q & A

Q. What analytical techniques are commonly used to identify and characterize Lenvatinib Impurity 2 in pharmaceutical formulations?

- Methodological Answer : Identification typically involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR). For characterization, researchers should:

Perform forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) to generate impurities .

Use spectral data (UV, IR, MS, NMR) to elucidate structural features .

Compare retention times and spectral profiles with reference standards or published data .

Ensure method validation per ICH guidelines (Q2(R1)) for specificity, accuracy, and precision .

Q. How can researchers ensure the reproducibility of impurity quantification methods for this compound?

- Methodological Answer : Reproducibility requires:

Detailed documentation of chromatographic conditions (column type, mobile phase pH, flow rate) .

Inclusion of system suitability tests (e.g., tailing factor, theoretical plates) in each analytical batch .

Cross-validation across multiple laboratories using standardized protocols .

Open sharing of raw data and calibration curves in supplementary materials .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the toxicological impact of this compound in preclinical models?

- Methodological Answer :

Dose Selection : Use a range spanning the maximum human exposure (derived from pharmacokinetic studies) and include a vehicle control group .

Endpoint Analysis : Combine histopathology with biomarker assays (e.g., liver/kidney function markers) to assess organ-specific toxicity .

Statistical Power : Calculate sample sizes using preliminary data to ensure detection of significant effects (e.g., ANOVA with post-hoc tests) .

Blinding : Implement blinded analysis to reduce observer bias .

Q. How should researchers resolve contradictions in impurity stability data under varying storage conditions?

- Methodological Answer :

Controlled Replication : Repeat studies under identical conditions (temperature, humidity, light exposure) with multiple batches .

Root-Cause Analysis : Investigate potential variables (e.g., excipient interactions, container material) using design-of-experiments (DoE) approaches .

Data Triangulation : Compare results with orthogonal methods (e.g., X-ray diffraction for polymorphic changes) .

Meta-Analysis : Aggregate published stability data to identify trends or methodological inconsistencies .

Q. What strategies optimize the detection of trace-level this compound in complex biological matrices?

- Methodological Answer :

Sample Preparation : Use solid-phase extraction (SPE) or protein precipitation to reduce matrix interference .

Sensitivity Enhancement : Employ tandem MS (MS/MS) in multiple reaction monitoring (MRM) mode .

Limit of Quantification (LOQ) Validation : Verify LOQ using serial dilutions and signal-to-noise ratios ≥10:1 .

Interlaboratory Collaboration : Share protocols with labs specializing in low-abundance analyte detection .

Data Integrity and Reporting

Q. How can researchers validate the purity of synthesized this compound reference standards?

- Methodological Answer :

Orthogonal Techniques : Combine HPLC, elemental analysis, and chiral chromatography .

Certification : Partner with accredited agencies (e.g., USP) for independent verification .

Batch Documentation : Provide synthesis routes, purification steps, and spectral certificates in supplementary files .

Q. What frameworks support ethical data sharing while protecting unpublished findings on this compound?

- Methodological Answer :

Data Repositories : Use platforms like Zenodo or Figshare with embargo options .

Collaboration Agreements : Draft memoranda of understanding (MoUs) to define data usage rights .

Preprints : Share preliminary results on arXiv or bioRxiv with clear disclaimers .

Literature and Synthesis Challenges

Q. How can researchers address gaps in mechanistic studies linking this compound to genotoxicity?

- Methodological Answer :

In Silico Modeling : Use tools like Derek Nexus to predict DNA-binding potential .

Ames Test : Conduct bacterial reverse mutation assays with/without metabolic activation .

Comparative Analysis : Benchmark results against structurally similar impurities with known toxicity profiles .

Q. What criteria determine the inclusion of this compound in regulatory submissions?

- Methodological Answer :

Thresholds : Follow ICH Q3A/B guidelines for reporting, identification, and qualification thresholds .

Risk Assessment : Evaluate impurity levels against patient exposure duration and population susceptibility .

Justification : Provide rationale for exclusion if levels are below thresholds, supported by stability and toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.